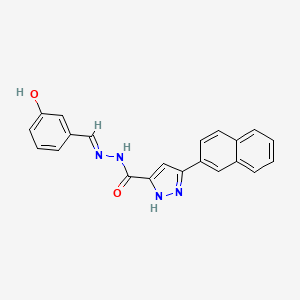

N'-(3-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, similar to N'-(3-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, involves condensation reactions that are typically characterized by the formation of the pyrazole ring through the reaction of hydrazines with diketones or aldehydes. These reactions are often carried out under solvothermal conditions to improve yields and reduce environmental impact. For instance, the synthesis of various pyrazoles and isoxazoles based on malonohydrazide under solvothermal conditions has been reported, emphasizing eco-friendly methods and high yields (Musad, Rai, & Byrappa, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction. These techniques provide detailed information on the molecular configuration, electronic structure, and intra/intermolecular interactions. For example, the structural and molecular docking studies of a related compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, were characterized by FT-IR, NMR, and single-crystal X-ray diffraction, revealing its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, depending on the substituents present on the pyrazole ring. These reactions can significantly alter the physical and chemical properties of the compound, affecting its solubility, stability, and reactivity. Theoretical and experimental studies, such as those on vibrational spectroscopic investigations and molecular docking of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, provide insights into the stability and reactivity of these compounds (Pillai et al., 2017).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting point, boiling point, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the nature of the substituents on the pyrazole ring. The synthesis and crystal structures of compounds like N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide offer valuable information on the crystalline structure and physical properties of these compounds (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as acidity/basicity, reactivity towards different reagents, and photophysical properties, are determined by the electronic structure of the pyrazole ring and the nature of its substituents. Studies on the synthesis, characterization, and biological activity of pyrazole derivatives highlight the importance of these properties in determining their potential applications (Nasareb & Siddiquia, 2016).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has focused on developing new synthesis methods for pyrazole derivatives, including eco-friendly approaches under solvothermal conditions. These methods aim at reducing environmental pollution and improving yield rates, with some compounds achieving yields in the range of 75–96%. The structural characterization of these compounds involves advanced techniques like elemental analysis, IR, 1H NMR, and 13C NMR (Musad, Rai, & Byrappa, 2010).

Biological Activities and Potential Therapeutic Uses

Antibacterial Activity : Certain derivatives have shown promising antibacterial properties, particularly against strains of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) varieties. These findings suggest potential applications in developing new antibacterial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Antiproliferative Agents : Compounds synthesized from carbohydrazide derivatives have been evaluated for their antiproliferative effects on various human tumor cell lines. Some complexes exhibited significant cytotoxic activities, particularly against ovarian and colorectal carcinoma cells, suggesting their potential as cancer therapeutic agents (Sutradhar et al., 2017).

Apoptosis Induction in Cancer Cells : Novel pyrazole-5-carbohydrazide hydrazone derivatives have been synthesized and investigated for their effects on lung cancer cell growth. Some compounds demonstrated significant growth inhibitory effects and induced apoptosis in A549 lung cancer cells, highlighting their potential in cancer treatment (Zheng et al., 2009).

Molecular Docking and Spectroscopic Studies

- Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, such as proteins associated with diabetes. These studies suggest that certain carbohydrazide derivatives can be designed as potential anti-diabetic agents, demonstrating the importance of structural analysis in drug development (Karrouchi et al., 2021).

Propriétés

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c26-18-7-3-4-14(10-18)13-22-25-21(27)20-12-19(23-24-20)17-9-8-15-5-1-2-6-16(15)11-17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFPFQRJXYPAHT-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)